

# "Methyl 2-oxo-1-cycloheptanecarboxylate" synthesis and properties

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## Compound of Interest

Compound Name: Methyl 2-oxo-1-cycloheptanecarboxylate

Cat. No.: B1346456

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An In-depth Technical Guide to **Methyl 2-oxo-1-cycloheptanecarboxylate**: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Methyl 2-oxo-1-cycloheptanecarboxylate** is a versatile organic compound characterized by a seven-membered cycloheptane ring bearing both a ketone and a methyl ester functional group. [1] Its chemical structure makes it a valuable building block in organic synthesis for creating more complex molecules.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a discussion of its reactivity and applications in various fields, including the preparation of bioactive compounds like hydroxycoumarins and bicyclic brominated furanones.[3]

## Chemical and Physical Properties

**Methyl 2-oxo-1-cycloheptanecarboxylate** is typically a colorless to pale-yellow liquid.[1] It is soluble in organic solvents but has limited solubility in water.[1][2] The compound is classified as a combustible liquid and requires standard laboratory personal protective equipment, such as gloves and eyeshields, for safe handling.

## Table 1: Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	52784-32-4	[1][4]
Molecular Formula	C <sub>9</sub> H <sub>14</sub> O <sub>3</sub>	[1][5]
Molecular Weight	170.21 g/mol	[4][5]
Appearance	Pale-yellow to Yellow-brown Liquid	[1]
Boiling Point	112-114 °C at 10 mmHg	[4]
Density	1.09 g/mL at 25 °C	[4]
Refractive Index	n <sub>20</sub> /D 1.474	[4]
Water Solubility	Sparingly soluble (12 g/L at 25 °C)	[1]
Storage Temperature	Room Temperature, sealed in dry conditions	[1]

**Table 2: Computed Properties**

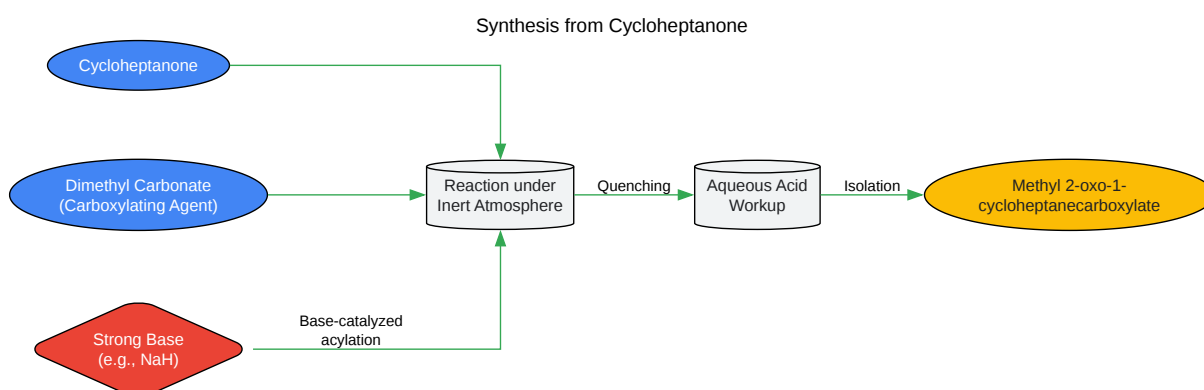
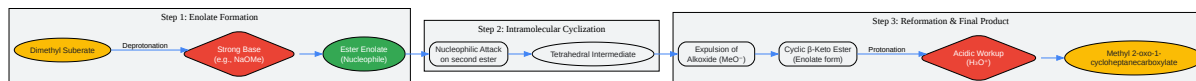
Descriptor	Value	Source(s)
XLogP3-AA	1.6	[5]
Hydrogen Bond Donor Count	0	[5]
Hydrogen Bond Acceptor Count	3	[5]
Rotatable Bond Count	2	[1][5]
Exact Mass	170.094294304 Da	[5]
Topological Polar Surface Area	43.4 Å <sup>2</sup>	[1][5]
Heavy Atom Count	12	[1][5]
Complexity	186	[1][5]

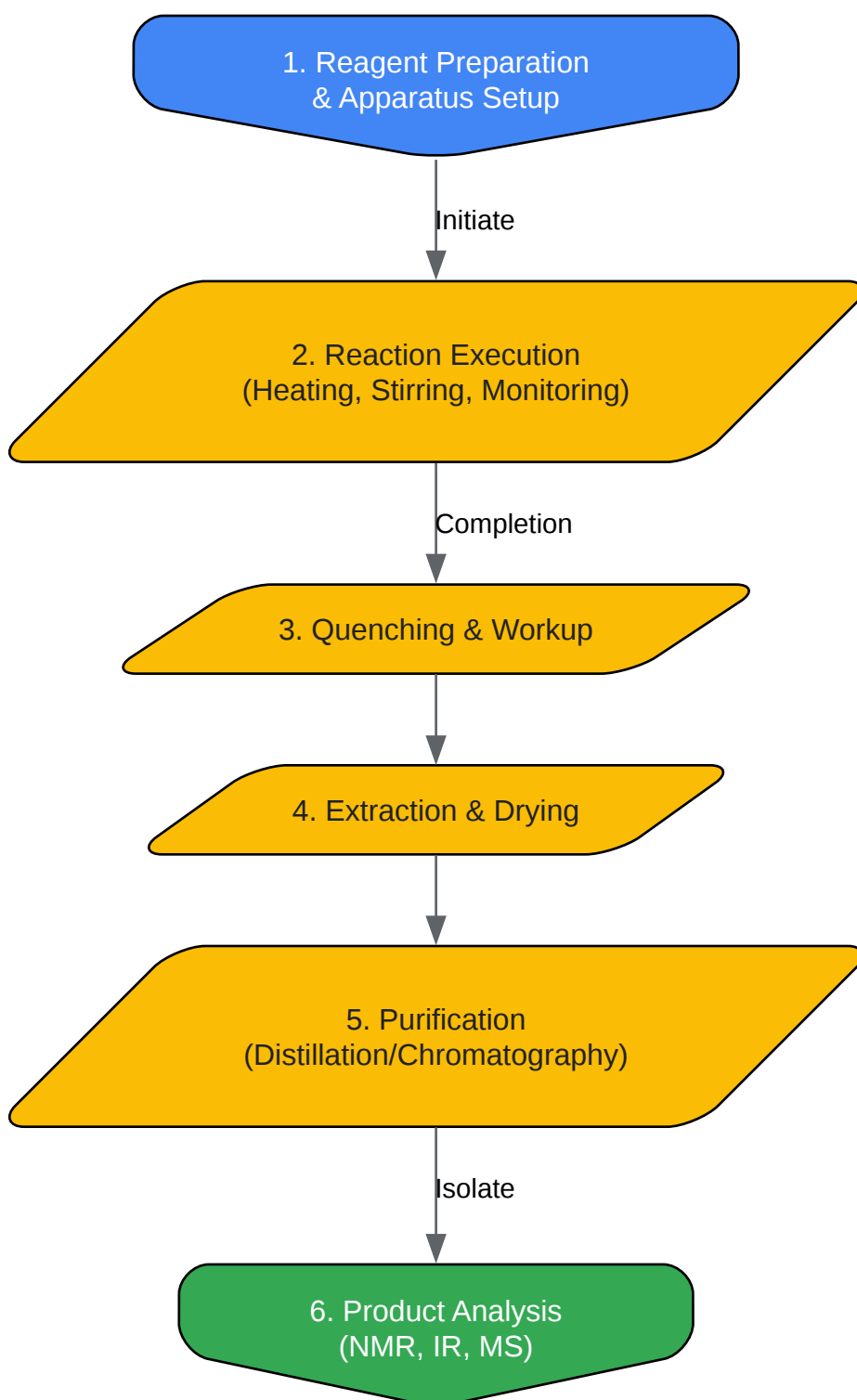
# Synthesis of Methyl 2-oxo-1-cycloheptanecarboxylate

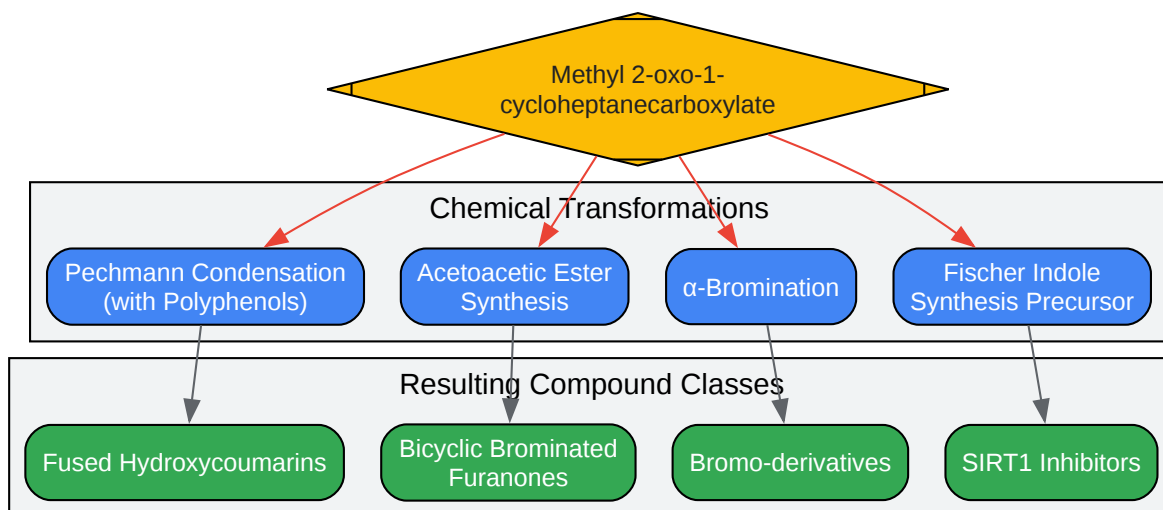
The synthesis of this  $\beta$ -keto ester can be achieved through several established organic chemistry reactions. The most prominent methods include the intramolecular Dieckmann condensation of a 1,8-diester and the base-catalyzed carboxylation of cycloheptanone.

## Synthesis via Dieckmann Condensation

The Dieckmann condensation is a robust method for forming cyclic  $\beta$ -keto esters from diesters using a base.<sup>[6][7]</sup> For a seven-membered ring, the starting material would be a 1,8-dicarboxylic acid ester, such as dimethyl suberate. The reaction proceeds via an intramolecular nucleophilic acyl substitution.<sup>[8][9]</sup> The driving force of the reaction is the formation of a highly stable enolate of the product, which is protonated during acidic workup.<sup>[10]</sup>







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